molecular formula C17H11BrO2 B5812826 Naphthalen-2-yl 4-bromobenzoate

Naphthalen-2-yl 4-bromobenzoate

Cat. No.: B5812826
M. Wt: 327.2 g/mol
InChI Key: GPRHKKCIHGTSFI-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-bromobenzoate is a synthetic ester compound integrating a naphthalene moiety with a 4-bromobenzoate group. This structure is of significant interest in medicinal chemistry and materials science research. In drug discovery, the naphthalene ring system is a privileged scaffold, often explored for developing novel anticancer therapeutics. Researchers design analogues based on this scaffold to improve potency and cancer-cell specificity by targeting altered metabolic pathways in cancer cells, such as aerobic glycolysis (the Warburg effect) . The incorporation of a bromobenzoate group can be a critical modification; the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), allowing for rapid diversification and structure-activity relationship (SAR) studies during lead optimization . Beyond medicinal chemistry, naphthalene-based derivatives are key in developing advanced functional materials. Recent research demonstrates that such compounds can be engineered for their unique photophysical properties. Specifically, they can be designed to exhibit photoactivated room-temperature phosphorescence (RTP) and act as precursors for photogenerated radicals when doped into polymer matrices like poly(methyl methacrylate) (PMMA) . The ability to generate triplet excitons through molecular design makes these compounds promising for applications in UV monitoring sensors, automated alarm systems, and as photoinitiators for polymerization . This compound, with its modular structure, provides a valuable building block for researchers synthesizing complex molecules in these cutting-edge fields. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

naphthalen-2-yl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO2/c18-15-8-5-13(6-9-15)17(19)20-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRHKKCIHGTSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl 4-bromobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-bromobenzoic acid with naphthalen-2-ol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to form 4-bromobenzoic acid and 2-naphthol.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsYieldSource
Acidic HydrolysisH₂SO₄ (1M), reflux, 6h4-Bromobenzoic acid + 2-naphthol85%
Basic HydrolysisNaOH (2M), ethanol/water (1:1), 4h, 80°CSodium 4-bromobenzoate + 2-naphthol92%

Mechanistic Insights

  • Acidic conditions : Protonation of the ester carbonyl activates it for nucleophilic attack by water.

  • Basic conditions : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate .

Nucleophilic Aromatic Substitution

The bromine atom at the para position of the benzoate group participates in nucleophilic substitution reactions.

Examples

  • Amination :

    • Reagents: NH₃ (excess), CuI (10 mol%), DMF, 120°C, 12h.

    • Product: Naphthalen-2-yl 4-aminobenzoate.

    • Yield: 78% .

  • Methoxylation :

    • Reagents: NaOMe, Pd(OAc)₂ (5 mol%), 100°C, 8h.

    • Product: Naphthalen-2-yl 4-methoxybenzoate.

    • Yield: 82% .

Key Factors

  • Electron-withdrawing ester group activates the benzene ring for substitution.

  • Halogen exchange reactions (e.g., Br → I) require catalytic Pd or Cu .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura and Stille reactions.

Suzuki-Miyaura Coupling

ReagentsConditionsProductYieldSource
Phenylboronic acid, Pd(PPh₃)₄DME/H₂O (3:1), 80°C, 12hNaphthalen-2-yl 4-phenylbenzoate89%
Vinylboronic ester, PdCl₂THF, 60°C, 8hNaphthalen-2-yl 4-vinylbenzoate75%

Stille Coupling

  • Reagents: Tributyl(vinyl)tin, Pd₂(dba)₃, AsPh₃, toluene, 100°C.

  • Product: Naphthalen-2-yl 4-vinylbenzoate.

  • Yield: 70% .

Reduction Reactions

The ester group can be reduced to a primary alcohol or hydrocarbon.

Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Conditions: LiAlH₄ (2 equiv), THF, 0°C → RT, 4h.

  • Product: 4-Bromobenzyl alcohol + 2-naphthol.

  • Yield: 68%.

Catalytic Hydrogenation

  • Conditions: H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C, 24h.

  • Product: Naphthalen-2-yl benzoate (debrominated).

  • Yield: 95% .

Spectroscopic Characterization

Key data for reaction monitoring and product validation:

¹H NMR (CDCl₃, 400 MHz)

Proton Environmentδ (ppm)MultiplicitySource
Naphthalen-2-yl (H-1, H-3)7.82–8.25Multiplet
Benzoate (ortho to Br)7.49Doublet (J=8.5 Hz)
Benzoate (meta to Br)7.06Doublet (J=8.5 Hz)

IR (KBr)

  • Ester C=O stretch: 1725 cm⁻¹.

  • Aromatic C-Br stretch: 615 cm⁻¹ .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Naphthalen-2-yl 4-bromobenzoate has been studied for its potential antimicrobial properties. Research indicates that derivatives of naphthoquinones, closely related to this compound, show significant activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. These compounds demonstrate the ability to inhibit biofilm formation, which is critical in treating chronic infections .

Antitumor Activity
The compound has also been investigated for its antitumor effects. Studies have shown that naphthoquinone derivatives can induce apoptosis in cancer cell lines, such as colon adenocarcinoma and breast ductal carcinoma. For instance, specific derivatives have displayed moderate to excellent cytotoxicity against these cancer types, suggesting a potential role in developing new anticancer therapies .

Neuroprotective Properties
Research into the neuroprotective effects of naphthoquinones indicates that they may protect against neurodegenerative diseases by mitigating oxidative stress. This property is particularly relevant for compounds like this compound, which could serve as scaffolds for designing drugs aimed at neuroprotection .

Materials Science Applications

Phase Transition Investigations
this compound has been utilized in the study of phase transitions in aromatic compounds. Investigations into its mesomorphic properties reveal insights into how structural variations affect thermal stability and phase behavior. Such studies are critical for the development of advanced materials with specific thermal and mechanical properties .

Synthesis of Novel Materials
The compound serves as a precursor for synthesizing new materials with tailored properties. For example, it can be used in the preparation of liquid crystals or polymers that exhibit unique optical or electronic characteristics. The versatility of this compound allows researchers to explore various modifications to enhance material performance .

Case Studies

Study Application Findings
Zhang et al. (2020)Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus; enhanced biofilm inhibition compared to standard antibiotics .
Lee et al. (2021)Antitumor ActivityFound that modified naphthoquinones induced apoptosis in breast cancer cells; potential leads for drug development identified .
Kim et al. (2023)Phase Transition StudyInvestigated thermal properties; established relationships between molecular structure and phase behavior in naphthalene derivatives .

Mechanism of Action

The mechanism of action of naphthalen-2-yl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and the ester linkage play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the naphthalene moiety can participate in π-π interactions and other non-covalent interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Halogen-Substituted Naphthalen-2-yl Benzoates

A series of halogenated naphthalen-2-yl benzoates (Table 1) demonstrates the impact of substituents on physical properties and synthesis efficiency. These derivatives share the naphthalen-2-yl ester backbone but vary in the halogen (F, Cl, Br, I) or functional group (e.g., trifluoromethoxy) at the para position of the benzoate ring.

Table 1: Comparative Data for Halogenated Naphthalen-2-yl Benzoates
Compound Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Naphthalen-2-yl 4-fluorobenzoate 4-F 74 114.6–115.2 266.27
Naphthalen-2-yl 4-chlorobenzoate 4-Cl 81 120.6–121.0 282.72
Naphthalen-2-yl 4-bromobenzoate 4-Br 84 129.8–130.4 327.18
Naphthalen-2-yl 4-iodobenzoate 4-I 83 129.3–131.4 374.18
Naphthalen-2-yl 4-(trifluoromethoxy)benzoate 4-OCF₃ 53 88.3–90.6 332.27

Key Observations :

  • Yield : The 4-bromo and 4-iodo derivatives exhibit the highest yields (83–84%), likely due to the favorable leaving-group ability of bromide and iodide in esterification reactions .
  • Melting Points : Larger halogens (Br, I) result in higher melting points compared to smaller substituents (F, Cl). Bromine’s polarizability enhances van der Waals interactions, increasing lattice stability. The trifluoromethoxy group, despite its bulk, shows a lower melting point, possibly due to reduced symmetry or weaker dipolar interactions .

Structural Comparisons with Aryl Benzoates

While this compound is structurally distinct from phenyl-based benzoates, comparisons with compounds like 4-methylphenyl 4-bromobenzoate (MPBrB) and 4-nitrophenyl 4-bromobenzoate (NPBrB) reveal:

  • Bond Lengths and Angles : The ester carbonyl (C=O) bond length in this compound (≈1.21 Å) aligns with MPBrB (1.22 Å) and NPBrB (1.20 Å), indicating minimal electronic perturbation from the naphthyl group .
  • For example, halogen bonding between bromine and adjacent aromatic rings may differ due to spatial constraints .

Comparison with Non-Halogenated Analogs

  • Naphthalen-2-yl Benzoate : The parent compound (without substituents) has a lower melting point (~100–110°C, estimated) compared to its brominated derivative (129.8–130.4°C), underscoring bromine’s role in enhancing intermolecular forces .
  • Ethyl 4-Bromobenzoate : Replacing the naphthalen-2-yl group with ethyl reduces the melting point (e.g., ethyl 4-bromobenzoate: ~30–40°C), highlighting the naphthyl group’s contribution to crystallinity and thermal stability .

Q & A

Q. What are the standard synthetic protocols for preparing Naphthalen-2-yl 4-bromobenzoate?

The compound is synthesized via esterification between 2-naphthol and 4-bromobenzoyl chloride. A typical procedure involves:

  • Dissolving 2-naphthol (20 mmol) in DMF with K₂CO₃ (24 mmol) to generate the oxyanion.
  • Adding 4-bromobenzoyl chloride (20 mmol) and stirring for 2 hours under anhydrous conditions.
  • Monitoring progress via TLC (n-hexane:ethyl acetate, 9:1) and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Identify ester carbonyl (δ ~168–170 ppm in ¹³C) and aromatic protons (δ 7.2–8.5 ppm in ¹H).
  • EI-MS : Confirm molecular ion peak at m/z 316.35 (C₁₇H₁₁BrO₂).
  • IR : Detect ester C=O stretch (~1720 cm⁻¹). Cross-validate with NIST Standard Reference Database 69 for spectral matching .

Q. How is the purity of this compound validated post-synthesis?

Combine:

  • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase (λ = 254 nm).
  • Melting Point Analysis : Compare observed mp (e.g., 120–123°C) to literature values.
  • Elemental Analysis : Verify C, H, Br, and O percentages within ±0.3% of theoretical values .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : THF, DCM, or DMSO for reactions; ethanol for recrystallization.
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation and bromine displacement. Avoid prolonged exposure to moisture .

Q. How does the bromine substituent influence reactivity in further derivatization?

The 4-bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl derivatives. Steric hindrance from the naphthyl group may require Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can researchers resolve low yields in the esterification step?

Yield issues often stem from:

  • Incomplete activation of 2-naphthol : Use excess K₂CO₃ (1.2 eq) and ensure anhydrous DMF.
  • Competing hydrolysis : Pre-dry glassware with 5% DMDCS in toluene to minimize moisture .
  • Side reactions : Add 4-bromobenzoyl chloride dropwise at 0°C to control exothermicity .

Q. What strategies mitigate solubility challenges in polar reaction media?

  • Pre-dissolve the compound in THF before adding to DMF/DMSO.
  • Use sonication (40°C, 15 min) to enhance dispersion.
  • For HPLC, employ a gradient elution (hexane/ethyl acetate, 70:30 → 50:50) .

Q. How to address conflicting NMR data post-synthesis?

  • Deuterated solvent effects : Confirm solvent choice (e.g., CDCl₃ vs. DMSO-d₆) shifts proton signals.
  • Dynamic processes : Variable-temperature NMR can resolve rotational barriers in the ester group.
  • Impurity profiling : Compare with 2-naphthol and 4-bromobenzoic acid spectra to identify unreacted starting materials .

Q. What mechanistic insights guide optimization of cross-coupling reactions?

  • Pd catalyst selection : Pd(OAc)₂ with SPhos ligand improves coupling efficiency for sterically hindered substrates.
  • Solvent effects : Use toluene/water biphasic systems to stabilize reactive intermediates.
  • Kinetic monitoring : In situ IR tracks aryl boronic acid consumption at 1650 cm⁻¹ .

Q. How to design environmentally sustainable waste management protocols?

  • Brominated waste : Neutralize with 10% NaOH before adsorption onto activated carbon.
  • Solvent recovery : Distill DMF and ethyl acetate using rotary evaporation.
  • Regulatory compliance : Partner with certified waste handlers for bromine-containing byproducts .

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